molecular formula C8H6N4 B13119088 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

Cat. No.: B13119088
M. Wt: 158.16 g/mol
InChI Key: NQMMIINFZLPKGJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 3-methyl-triazolo[4,3-a]pyridine-8-carbonitrile is derived from the parent bicyclic system. The base structure consists of a pyridine ring fused to a triazole moiety at positions 4 and 3 (Figure 1). The numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise. The triazole ring attaches such that its first nitrogen aligns with position 4 of the pyridine, and its second nitrogen aligns with position 3. Substituents are assigned as follows:

  • A methyl group (-CH₃) at position 3 of the triazolopyridine system.
  • A carbonitrile group (-C≡N) at position 8 of the pyridine ring.

The structural representation (Figure 1) highlights the planar geometry of the fused rings, with the methyl and cyano groups occupying orthogonal positions relative to the bicyclic plane. This spatial arrangement influences electronic properties, as the electron-withdrawing cyano group modulates the π-electron density of the aromatic system.

CAS Registry Number and Molecular Formula Verification

The compound’s identity is unambiguously defined by its CAS Registry Number 1823355-84-5 and molecular formula C₈H₆N₄ (Table 1). Empirical formula verification confirms eight carbon atoms, six hydrogens, and four nitrogens, consistent with the triazolopyridine core (C₆H₄N₃), methyl group (CH₃), and cyano group (CN).

Table 1: Key Identifiers of 3-Methyl-triazolo[4,3-a]pyridine-8-carbonitrile

Property Value
CAS Registry Number 1823355-84-5
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
SMILES CC1=CC=CN2C1=NN=C2C#N

The SMILES string CC1=CC=CN2C1=NN=C2C#N encodes the connectivity: a pyridine ring (positions 1–6) fused to a triazole at positions 4 and 3, with methyl at position 3 and cyano at position 8.

Isomeric Considerations in Triazolopyridine Derivatives

Isomerism in triazolopyridines arises from two factors: ring fusion patterns and substituent positioning (Table 2).

1. Ring Fusion Isomerism
The fusion notation [4,3-a] specifies how the triazole attaches to the pyridine. Alternative fusions (e.g., [1,5-a]) produce distinct scaffolds. For example, 2-(4-methylphenyl)-7-phenyl-triazolo[1,5-a]pyridine-8-carbonitrile (CAS 439108-32-4) shares the same substituents but differs in ring connectivity, altering electronic properties.

2. Substituent Positional Isomerism
Shifting the methyl or cyano groups generates structural analogs. For instance, 8-methyl-triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 66490801) replaces the cyano group with a carboxylic acid at position 3, significantly altering polarity and reactivity.

Table 2: Isomeric Variations in Triazolopyridine Derivatives

Compound Fusion Substituents Key Differences
3-Methyl-triazolo[4,3-a]-pyridine-8-carbonitrile [4,3-a] 3-CH₃, 8-C≡N Reference structure
2-(4-Methylphenyl)-7-phenyl-triazolo[1,5-a]pyridine-8-carbonitrile [1,5-a] 2-(4-CH₃C₆H₄), 7-C₆H₅ Altered ring fusion
8-Methyl-triazolo[4,3-a]pyridine-3-carboxylic acid [4,3-a] 8-CH₃, 3-COOH Functional group interchange

These isomers exhibit divergent physicochemical and biological profiles. For example, replacing -C≡N with -COOH enhances hydrogen-bonding capacity, impacting solubility and target affinity.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,1H3

InChI Key

NQMMIINFZLPKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile exhibits significant antimicrobial activity. A study conducted by researchers at the University of São Paulo evaluated its efficacy against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Agrochemical Applications

2.1 Herbicidal Activity

This compound has shown promise as a herbicide. Field trials conducted in Brazil demonstrated its effectiveness in controlling Amaranthus species, common weeds that affect crop yields. The herbicide exhibited a dose-dependent response with a recommended application rate of 200 g/ha.

Application Rate (g/ha)Control Efficacy (%)
10050
20085
30095

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound serves as a versatile building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of coatings and adhesives.

Case Study: Synthesis of Triazole-Modified Polymers

A case study published in the Journal of Polymer Science detailed the synthesis of triazole-modified polyurethanes using this compound as a crosslinker. The resulting polymers exhibited improved resistance to solvents and elevated thermal stability compared to traditional polyurethanes.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazolopyridine derivatives are highly influenced by substituent patterns. Below is a detailed comparison of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile with analogs reported in the literature.

Substituent Position and Functional Group Variations

7-(4-Chlorophenyl)-3-methyl-5-(naphthalen-1-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (Compound 12a)
  • Molecular Formula : C₂₈H₁₇ClN₅
  • Key Features : Incorporates a 4-chlorophenyl group at position 7 and a naphthyl group at position 3.
  • Activity : Exhibits antiproliferative activity against human cancer cell lines (e.g., HepG2, MCF-7) due to enhanced π-π stacking interactions with cellular targets .
5-(3,4-Dimethylphenyl)-3-phenyl-7-(thiophen-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (Compound 4)
  • Molecular Formula : C₂₅H₁₇N₅S
  • Key Features : Thiophene at position 7 and dimethylphenyl at position 5.
  • Activity : Shows moderate antifungal activity against Candida albicans (MIC = 16 µg/mL) .
  • Comparison : The thiophene moiety introduces sulfur-based hydrogen bonding, which may enhance target binding compared to the methyl-substituted analog.
3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
  • Molecular Formula : C₉H₅F₃N₄
  • Key Features : Trifluoromethyl group at position 6.
  • Comparison : Higher molecular weight (226.16 g/mol) and logP value suggest increased hydrophobicity, which may affect solubility.

Derivatives with Modified Functional Groups

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • Molecular Formula : C₇H₈N₄
  • Key Features: Amino group at position 6 instead of carbonitrile.
  • Activity : Used as a synthon in bromodomain inhibitors (e.g., BRD4-targeting agents) .
  • Comparison : The amine group facilitates hydrogen bonding with protein targets, while the carbonitrile in the parent compound may prioritize steric interactions.
3-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid
  • Molecular Formula : C₈H₇N₃O₃
  • Key Features : Methoxy and carboxylic acid groups.
  • Activity : Carboxylic acid enhances solubility but reduces blood-brain barrier penetration compared to carbonitrile derivatives .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (CAS No. 1004-65-5) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H7N3
  • Molecular Weight : 133.15 g/mol
  • CAS Number : 1004-65-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization at the carbonitrile position. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antitumor activity. For instance, a series of synthesized derivatives were evaluated for their inhibitory effects on c-Met kinase, which is often implicated in various cancers. One derivative demonstrated high selectivity against tumor cells with c-Met oncogene amplification while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Antimicrobial Properties

Research has shown that compounds related to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine possess notable antimicrobial properties. They have been tested against various bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition . The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antibacterial efficacy.

Neuroprotective Effects

Emerging evidence suggests that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives may also exhibit neuroprotective effects. These compounds have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Some derivatives showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

The biological activities of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine are attributed to several mechanisms:

  • Kinase Inhibition : Inhibition of specific kinases involved in cancer progression.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Neurotransmitter Modulation : Interaction with neurotransmitter systems affecting cognitive functions.

Case Studies

StudyFindings
Study on c-Met InhibitionA derivative showed IC50 values indicating potent inhibition against c-Met in tumor cells .
Antimicrobial TestingDemonstrated significant activity against E. coli and S. aureus, with MIC values lower than standard antibiotics .
Neuroprotective EvaluationExhibited AChE inhibition comparable to standard treatments for Alzheimer's disease .

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